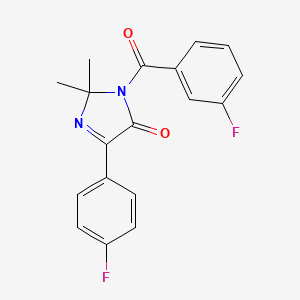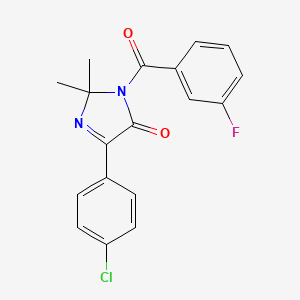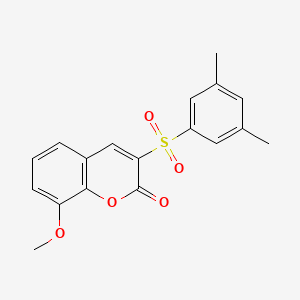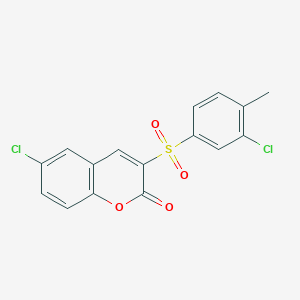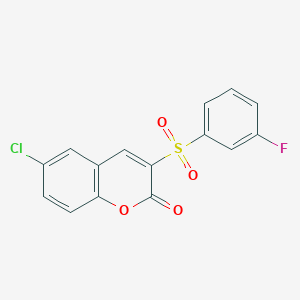
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one, or 6-CFBS, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a derivative of chromene, a type of heterocyclic aromatic organic compound, and is a colorless, crystalline solid at room temperature. 6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research.
Applications De Recherche Scientifique
6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a catalyst in organic reactions, and as a reagent for the determination of the structure of complex molecules. 6-CFBS has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 6-CFBS is not yet fully understood. However, it is believed that the compound is capable of forming a complex with a target molecule, which then leads to a change in the structure of the target molecule. This change in structure can then lead to a change in the activity of the target molecule, which can then lead to a desired effect.
Biochemical and Physiological Effects
The effects of 6-CFBS on biochemical and physiological processes are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 and the enzyme responsible for the synthesis of cholesterol. It has also been shown to have an effect on the expression of certain genes, as well as on the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
6-CFBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of 6-CFBS are far-reaching, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential use in drug discovery, and its potential use as a catalyst in organic reactions. Additionally, further research into its biochemical and physiological effects can be conducted, as well as research into its potential use as a reagent for the determination of the structure of complex molecules. Finally, further research into its potential advantages and limitations for laboratory experiments can be conducted.
Méthodes De Synthèse
6-CFBS is synthesized from the reaction of 3-fluorobenzenesulfonyl chloride and 6-chloro-2-hydroxychromene in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by filtration.
Propriétés
IUPAC Name |
6-chloro-3-(3-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMUPCOFRKDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515363.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
![1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515399.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)
